5-Azoniaspiro[4.4]nonane Hexafluorophosphate synthesis and properties
5-Azoniaspiro[4.4]nonane Hexafluorophosphate synthesis and properties
An In-Depth Technical Guide to 5-Azoniaspiro[4.4]nonane Hexafluorophosphate: Synthesis, Properties, and Advanced Applications
Introduction: Unveiling a Unique Spirocyclic Salt
In the landscape of advanced materials and medicinal chemistry, the quest for molecular scaffolds that offer a blend of high stability, unique three-dimensionality, and versatile functionality is paramount. 5-Azoniaspiro[4.4]nonane hexafluorophosphate emerges as a compound of significant interest, embodying these desirable characteristics. This molecule is an organic salt composed of a spirocyclic quaternary ammonium cation, 5-azoniaspiro[4.4]nonane (also known as spiro-(1,1')-bipyrrolidinium), and a non-coordinating inorganic anion, hexafluorophosphate (PF₆⁻).
The defining feature of the cation is its spirocyclic nature, where two five-membered pyrrolidine rings are fused at a central nitrogen atom. This arrangement locks the molecule into a rigid, non-planar conformation, a stark contrast to more flexible linear quaternary ammonium ions. This structural rigidity is not merely a geometric curiosity; it is the source of the compound's exceptional thermal and chemical stability, preventing common degradation pathways that plague other ammonium salts.[1][2][3] The hexafluorophosphate anion is selected for its chemical inertness, large size, and ability to confer solubility in a range of organic solvents.[4]
This technical guide offers an in-depth exploration of 5-Azoniaspiro[4.4]nonane hexafluorophosphate, designed for researchers, materials scientists, and drug development professionals. We will dissect its synthesis, elucidate its key physicochemical and electrochemical properties, and survey its diverse applications, from high-performance electrolytes in energy storage devices to its role as a privileged scaffold in modern drug discovery.
PART 1: Synthesis of 5-Azoniaspiro[4.4]nonane Hexafluorophosphate
The synthesis of this spirocyclic salt is logically approached as a two-stage process: first, the construction of the quaternary ammonium cation with a placeholder halide anion, followed by a metathesis (anion exchange) reaction to introduce the hexafluorophosphate counter-ion. This method is widely adopted for preparing ammonium salts with non-coordinating anions as it allows for the isolation of a stable precursor before introducing the final, often less-coordinating, anion.[4]
Experimental Protocol: A Validated Two-Step Synthesis
Step 1: Synthesis of 5-Azoniaspiro[4.4]nonane Bromide (Precursor)
This step involves the double N-alkylation of a primary amine (or ammonia equivalent) with a bifunctional electrophile, 1,4-dibromobutane, to form the two pyrrolidinium rings in a single cascade.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,4-diaminobutane in a suitable high-boiling polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Reagent Addition: To this solution, add two equivalents of 1,4-dibromobutane. The causality here is critical: using a bifunctional amine and a bifunctional halide drives the intramolecular cyclization to form the spiro center.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-120 °C, solvent-dependent) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of starting materials.
-
Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product, 5-Azoniaspiro[4.4]nonane bromide, often precipitates from the reaction mixture. The crude product can be collected by filtration, washed with a cold non-polar solvent like diethyl ether to remove unreacted starting materials, and dried under vacuum. Further purification can be achieved by recrystallization from an ethanol/ether solvent system.
Step 2: Anion Exchange to Yield 5-Azoniaspiro[4.4]nonane Hexafluorophosphate
The core of this step is the replacement of the bromide ion with the hexafluorophosphate anion. The choice of a hexafluorophosphate salt with a cation that forms a highly soluble bromide salt (e.g., ammonium or potassium) is key to driving the reaction towards the desired product.[4]
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Dissolution: Dissolve the 5-Azoniaspiro[4.4]nonane bromide synthesized in Step 1 in a minimal amount of deionized water or methanol.
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Precipitation: Prepare a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆) or potassium hexafluorophosphate (KPF₆). Add this solution dropwise to the stirred solution of the bromide salt.
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Product Formation: The target compound, 5-Azoniaspiro[4.4]nonane hexafluorophosphate, is significantly less soluble in aqueous media than the starting material and the resulting ammonium/potassium bromide. This difference in solubility is the thermodynamic driving force for the reaction, causing the desired product to precipitate as a white solid.[4]
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Isolation and Final Purification: Collect the precipitate by vacuum filtration. Wash the solid generously with cold deionized water to remove any residual bromide salts, followed by a wash with a small amount of cold ethanol or diethyl ether. Dry the final product, a white to off-white crystalline powder, under high vacuum at room temperature.[5] The purity can be confirmed by NMR spectroscopy and elemental analysis.
Visualization of the Synthetic Workflow
Caption: A two-step workflow for the synthesis of 5-Azoniaspiro[4.4]nonane Hexafluorophosphate.
PART 2: Physicochemical and Electrochemical Properties
The unique spirocyclic architecture of the cation, paired with the robust hexafluorophosphate anion, endows this salt with a compelling set of properties that are central to its applications.
Summary of Key Properties
| Property | Value / Description | Source(s) |
| CAS Number | 129211-50-3 | [6] |
| Molecular Formula | C₈H₁₆F₆NP | [6] |
| Molecular Weight | 271.19 g/mol | [6] |
| Appearance | White to very pale yellow crystalline powder | [5] |
| Thermal Stability | High; spirocyclic cation resists degradation. PF₆⁻ anion decomposition initiates at elevated temperatures (>100°C), especially in electrolyte solutions. | [2][3][7][8] |
| Solubility | Sparingly soluble in water; soluble in many organic solvents like acetonitrile, propylene carbonate, and chloroform. | [4][9][10] |
| Electrochemical Window | Wide; suitable for high-voltage applications. Pyrrolidinium salts can exhibit stability windows up to ~5.0 V. | [9][11] |
In-Depth Analysis of Core Properties
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Structural Integrity and Thermal Stability : The defining feature of the 5-azoniaspiro[4.4]nonane cation is its exceptional stability. Unlike linear or monocyclic quaternary ammonium cations, it lacks β-protons that are readily accessible for Hofmann elimination, a major thermal degradation pathway. This inherent stability makes it a prime candidate for applications requiring long-term performance at elevated temperatures, such as in anion-exchange membranes for fuel cells.[2][3] However, the overall thermal stability of the salt is often limited by the anion. The hexafluorophosphate (PF₆⁻) anion, particularly in the presence of trace moisture or in battery electrolyte formulations, can begin to decompose at temperatures above 100 °C, generating highly reactive species like phosphorus pentafluoride (PF₅).[7][8] This underscores the importance of considering the entire salt system, not just the cation, when evaluating thermal performance.
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Electrochemical Stability : The electrochemical window of an electrolyte is the potential range within which it remains stable without being oxidized or reduced. 5-Azoniaspiro[4.4]nonane hexafluorophosphate exhibits a wide electrochemical window.[9] This is because both the saturated aliphatic spiro-cation and the perfluorinated anion are difficult to oxidize or reduce. This property is critical for its use in high-energy-density devices like supercapacitors and lithium-ion batteries, where high operating voltages are necessary to maximize performance.[12][13]
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Solubility and Ionicity : While pyrrolidinium-based salts are often hydrophobic, the choice of the hexafluorophosphate anion significantly enhances solubility in moderately polar to non-polar organic solvents.[4][9][10] This is due to the weak ion pairing between the large, charge-diffuse PF₆⁻ anion and the cation.[4] This property is essential for creating highly concentrated electrolyte solutions with good ionic conductivity, as it promotes ion dissociation and mobility.
PART 3: Applications in Research and Drug Development
The robust and unique properties of 5-Azoniaspiro[4.4]nonane hexafluorophosphate have paved the way for its use in several high-technology and biomedical fields.
Advanced Electrolytes for Energy Storage
The combination of high ionic conductivity, a wide electrochemical window, and excellent thermal stability makes this salt a superior candidate for electrolytes in electrochemical double-layer capacitors (EDLCs), also known as supercapacitors.[12] In these devices, the electrolyte's role is to provide mobile ions that form the double layer at the electrode-electrolyte interface. The stability of the salt directly translates to a longer device lifetime and the ability to operate at higher voltages, thereby increasing energy density.
Caption: Relationship between core properties and enhanced energy storage device performance.
Anion-Exchange Membranes (AEMs)
In alkaline fuel cells and water electrolyzers, the AEM is a critical component that selectively transports hydroxide ions while physically separating the anode and cathode. The primary challenge in AEM development is finding a cationic functional group that can withstand the highly alkaline environment at elevated temperatures. The N-spirocyclic quaternary ammonium cation of 5-azoniaspiro[4.4]nonane has proven to be exceptionally stable under these harsh conditions.[1][2][3] Polymers functionalized with this spiro-cation have been used to create AEMs with remarkable alkaline stability and high hydroxide conductivity, representing a significant advancement in the field.[2]
Privileged Scaffold in Drug Discovery
The azaspiro[4.4]nonane core is considered a "privileged scaffold" in medicinal chemistry.[14] Its rigid, three-dimensional structure is ideal for designing highly selective ligands that can precisely fit into the binding pockets of biological targets. This constrained geometry can lead to enhanced potency, improved metabolic stability, and better pharmacokinetic profiles compared to more flexible acyclic analogues.[15] Derivatives of the azaspiro[4.4]nonane scaffold have been investigated for a range of therapeutic targets, particularly within the central nervous system, including as potent agonists for nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive disorders.[14]
Ionization Tags for Mass Spectrometry
In the field of proteomics, accurately sequencing and quantifying peptides by mass spectrometry is crucial. The 5-azoniaspiro[4.4]nonyl group serves as a highly effective "ionization tag."[16] By attaching this permanently charged moiety to a peptide, its ionization efficiency in the mass spectrometer is significantly enhanced, leading to greater sensitivity. Furthermore, its inherent stability prevents unwanted side reactions during fragmentation, simplifying the resulting spectra and making sequence interpretation more reliable.[16]
Conclusion
5-Azoniaspiro[4.4]nonane hexafluorophosphate is more than just a specialty chemical; it is a molecular tool that leverages a unique structural design to achieve superior performance. Its synthesis, while requiring careful control, is based on established chemical principles. The resulting salt exhibits a trifecta of desirable properties: high thermal and chemical stability, a wide electrochemical window, and good solubility in relevant media. These attributes have established it as a valuable component in next-generation energy storage systems and robust anion-exchange membranes. Furthermore, its core cationic structure serves as a powerful and versatile scaffold for the design of novel therapeutics, underscoring its broad impact across both materials science and drug discovery. As research continues, this remarkable spirocyclic salt is poised to play an even greater role in addressing key technological and healthcare challenges.
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